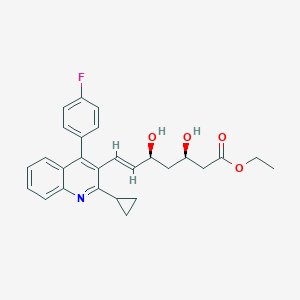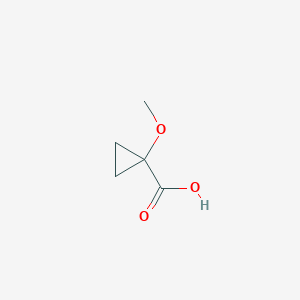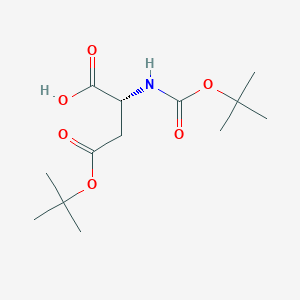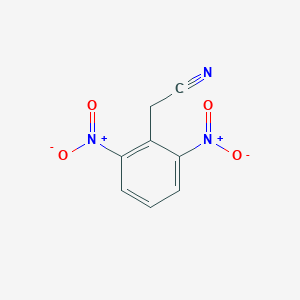
Eupatorin-5-甲醚
描述
Eupatorin-5-methylether analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
科学研究应用
来源和基本信息
Eupatorin-5-甲醚 (E5M) 是一种含 4 个甲氧基的黄酮,存在于具有药用活性的植物中 . 它是爪哇茶 (Orthosiphon stamineus) 的主要生物活性成分,表现出强大的抗癌和抗炎活性 .
抗癌活性
E5M 已被证明具有强大的抗癌活性 . 它被发现具有抗增殖活性,苯并[a]芘通过增强 p21、JNK 和 p-JNK 的诱导使 MCF7 细胞对 E5M 抗增殖活性敏感 .
抗炎活性
E5M 也表现出强大的抗炎活性 . 这使得它成为开发新型抗炎药物的潜在候选药物。
代谢
已对 Eupatorin 的代谢进行了研究。 失去 CH2、CH2O、O、CO、氧化、甲基化、葡萄糖醛酸化、硫酸盐结合、N-乙酰化、氢化、酮形成、甘氨酸结合、谷氨酰胺结合和葡萄糖结合是 Eupatorin 的主要代谢途径 .
药理机制
E5M 已被发现与乳腺癌 MCF7 细胞中的细胞色素 P450 CYP1 酶相互作用 . 这种相互作用可能被利用来开发治疗乳腺癌的新策略。
作用机制
Eupatorin-5-methylether, also known as 2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one or 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone, is a flavonoid compound with significant biological activities .
Target of Action
It has been reported to exhibit strong anticancer and anti-inflammatory activities .
Mode of Action
Eupatorin-5-methylether has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptotic cell death in human leukemia cells . This process involves the activation of multiple caspases, mitochondrial release of cytochrome c, and poly (ADP-ribose) polymerase cleavage . It has also been reported that Eupatorin-5-methylether induces apoptosis mainly through the intrinsic pathway, promoting the multiplication of caspase 9 .
Biochemical Pathways
Eupatorin-5-methylether affects several biochemical pathways. It has been reported to induce G2/M cell cycle arrest through dysregulation of cell cycle regulatory proteins . It also triggers apoptosis through activation of the p53-dependent and p53-independent pathways . Furthermore, it has been found to inhibit the Phospho-Akt pathway .
Pharmacokinetics
A study has reported the identification of metabolites of eupatorin in vivo and in vitro . The main metabolic pathways of Eupatorin include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
Result of Action
Eupatorin-5-methylether has been reported to have antiproliferative activity, particularly against MCF-7 and MDA-MB-231 human breast cancer cells . It has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Additionally, it has been found to inhibit the migration and invasion of MDA-MB-231 cells and angiogenesis in an ex vivo mouse aortic ring assay .
Action Environment
It is known that the compound is a natural methoxyflavone found in java tea (orthosiphon stamineus), a medicinal herb used in traditional chinese medicine . This suggests that the compound’s action may be influenced by factors such as the plant’s growth conditions and extraction methods.
生化分析
Biochemical Properties
Eupatorin-5-methylether interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit NO production with an IC50 of 5.5 μM . This suggests that Eupatorin-5-methylether may interact with enzymes involved in the NO synthesis pathway.
Cellular Effects
Eupatorin-5-methylether has been shown to have significant effects on various types of cells. For instance, it has been reported to induce cell death in human leukemia cells . This process involves the activation of multiple caspases, mitochondrial release of cytochrome c, and poly(ADP-ribose) polymerase cleavage .
Molecular Mechanism
The molecular mechanism of Eupatorin-5-methylether involves its interaction with various biomolecules. It has been suggested that Eupatorin-5-methylether exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eupatorin-5-methylether have been observed to change over time. For instance, it has been reported that Eupatorin-5-methylether exhibits time-dependent cytotoxicity in MCF-7 and MDA-MB-231 human breast cancer cells .
Dosage Effects in Animal Models
The effects of Eupatorin-5-methylether have been studied in animal models. It has been found that Eupatorin-5-methylether can effectively delay the growth of 4T1-induced breast tumors in animal models at a maximum dose of 20 mg/kg body weight .
Metabolic Pathways
Eupatorin-5-methylether is involved in various metabolic pathways. The main metabolic pathways of Eupatorin-5-methylether include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .
属性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDPYNWDVVPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427265 | |
| Record name | Eupatorin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-09-0 | |
| Record name | 3′-Hydroxy-5,6,7,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21764-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupatorin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21764-09-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)





